molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Cat. No.: B172011
CAS No.: 108715-56-6
M. Wt: 263.76 g/mol
InChI Key: LGCBWSFTCFXMBH-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride is a chemical compound with the molecular formula C15H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride typically involves the reaction of 2-(3-Phenylpropoxy)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process generally involves the following steps:

    Preparation of 2-(3-Phenylpropoxy)aniline: This intermediate is synthesized by reacting 3-Phenylpropyl bromide with aniline in the presence of a base such as potassium carbonate.

    Formation of Hydrochloride Salt: The 2-(3-Phenylpropoxy)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves:

    Large-scale synthesis of intermediates: Using industrial reactors to handle larger volumes of reactants.

    Purification: Employing techniques such as crystallization and filtration to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpropoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

Biology

In biological research, the compound is used to investigate its effects on cellular processes and pathways. It serves as a model compound to study the interaction of amine-containing molecules with biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenylpropoxy)aniline
  • 3-Phenylpropylamine
  • Phenylpropoxybenzene

Uniqueness

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(3-phenylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBWSFTCFXMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586413
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108715-56-6
Record name 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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